Amantadine-d15 (hydrochloride)

Therapeutic Drug Monitoring LC-MS3 Human Plasma Bioanalysis

Amantadine-d15 (hydrochloride) is a stable isotope-labeled internal standard wherein fifteen hydrogen atoms of the adamantane cage are replaced by deuterium (C10H3D15N·HCl). This fully deuterated analog is specifically engineered for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C10H18ClN
Molecular Weight 202.80 g/mol
Cat. No. B12361714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmantadine-d15 (hydrochloride)
Molecular FormulaC10H18ClN
Molecular Weight202.80 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N.Cl
InChIInChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D;
InChIKeyWOLHOYHSEKDWQH-XJPYNYSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amantadine-d15 Hydrochloride for Precise LC-MS/MS Quantification: A Fully Deuterated Internal Standard


Amantadine-d15 (hydrochloride) is a stable isotope-labeled internal standard wherein fifteen hydrogen atoms of the adamantane cage are replaced by deuterium (C10H3D15N·HCl) . This fully deuterated analog is specifically engineered for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled amantadine (1-Adamantanamine), which is subject to ion suppression/enhancement from biological matrices, the d15-labeled variant co-elutes identically while providing a distinct +15 Da mass shift (m/z 167.0 for the free base vs m/z 152.2 for unlabeled) that eliminates cross-interference in multiple reaction monitoring (MRM) transitions [1]. This compound is exclusively intended for research use as an analytical internal standard, not as a therapeutic agent.

Why Unlabeled Amantadine or Lower-Labeled Analogs Cannot Substitute Amantadine-d15 in Regulated Bioanalysis


Generic substitution of amantadine-d15 with unlabeled amantadine or lower-deuterated analogs (e.g., amantadine-d6, amantadine-d4) introduces systematic analytical errors that compromise data integrity in regulated environments. Unlabeled amantadine is indistinguishable from endogenous analyte in biological samples, rendering accurate quantification impossible without an isotope-labeled internal standard [1]. Lower-deuterated analogs (d4, d6) exhibit less than optimal mass shift, increasing the risk of isotopic cross-talk and spectral overlap with the analyte in complex matrices . Furthermore, amantadine-d15 demonstrates high isotopic enrichment (>98% D) and resistance to hydrogen-deuterium exchange under standard laboratory conditions, ensuring consistent recovery and precision across batches—properties not guaranteed with less rigorously labeled variants [2].

Amantadine-d15 Hydrochloride: Quantitative Differentiation Evidence for Analytical Method Selection


Amantadine-d15 Enables FDA-Compliant LC-MS3 Method Validation with Sub-8% Precision in Human Plasma

In a direct method validation study for therapeutic drug monitoring, amantadine-d15 was employed as the internal standard for quantifying amantadine in human plasma using LC-MS3 [1]. The method achieved an LLOQ of 50 ng/mL and demonstrated intra-day and inter-day accuracy and precision below 8.0% across all concentrations (50–1500 ng/mL) [1]. The triple-stage fragmentation transition for amantadine-d15 was m/z 167.0→150.3→118.1, which is completely resolved from the unlabeled amantadine transition (m/z 152.2→135.3→107.4) [1]. This performance meets FDA bioanalytical method validation guidelines, confirming the assay's reliability for clinical sample analysis [1].

Therapeutic Drug Monitoring LC-MS3 Human Plasma Bioanalysis

Amantadine-d15 Provides +15 Da Mass Shift Superior to d4/d6 Analogs for Minimizing Isotopic Cross-Talk in Multi-Analyte Assays

In a multi-analyte LC-MS/MS method for antiviral residues in chicken muscle, amantadine-d15 was selected as the internal standard over rimantadine-d4 and memantine-d6 due to its larger mass shift, which eliminates isotopic cross-talk between the internal standard and the analytes [1]. Under optimized conditions, recoveries ranged from 96.8% to 104.6% with coefficients of variation between 3.8% and 6.4% at spiking levels of 0.5, 1.0, and 1.5 μg/kg [1]. The decision limits (CCα) and detection capabilities (CCβ) were 0.15–0.20 μg/kg and 0.20–0.25 μg/kg, respectively [1].

Multi-Residue Analysis Isotopic Interference Food Safety

High Isotopic Purity (>98% D) of Amantadine-d15 Ensures Minimal Signal Interference from Unlabeled Carryover

Commercially sourced amantadine-d15 hydrochloride is specified with an isotopic enrichment of >98% D, as confirmed by certificate of analysis [1]. This high enrichment ensures that the +15 Da signal in MS detection is predominantly from the fully deuterated species, minimizing contributions from partially labeled (d14, d13, etc.) or unlabeled amantadine that could skew quantification [1]. The adamantane cage structure confers exceptional chemical stability and resistance to hydrogen-deuterium back-exchange under standard sample preparation conditions (e.g., acidic/basic extraction, evaporation), a property critical for maintaining isotopic fidelity throughout the analytical workflow .

Isotopic Purity Quantitative Accuracy Internal Standard Performance

Amantadine-d15 Demonstrates No Significant Degradation Under All Tested Stability Conditions in FDA-Validated Method

Stability studies conducted as part of the LC-MS3 method validation confirmed that amantadine-d15 exhibited no significant degradation under all evaluated conditions, including freeze-thaw cycles, bench-top exposure, and long-term storage [1]. This stability profile is consistent with the inherent rigidity of the adamantane cage and the strength of C-D bonds relative to C-H bonds . The validated stability ensures that the internal standard remains reliable over extended analytical campaigns, meeting the stringent requirements of FDA guidelines for biological method validation [1].

Stability Method Robustness Regulatory Compliance

Matrix Effects for Amantadine Quantification Using Amantadine-d15 Are Within FDA-Acceptable Limits Across Human Plasma Samples

Assessment of matrix effects in the LC-MS3 method using amantadine-d15 as internal standard showed that ionization suppression/enhancement from human plasma constituents was within acceptable limits per FDA guidance [1]. This is attributed to the near-identical physicochemical properties of the d15-labeled internal standard and the unlabeled analyte, ensuring that any matrix-induced ion suppression affects both species equally [1]. Consequently, the analyte/internal standard peak area ratio remains constant, preserving quantification accuracy across diverse patient samples [1].

Matrix Effect Ion Suppression Human Plasma

Amantadine-d15 Facilitates High-Throughput Analysis with 3-Minute LC Run Time and Sub-8% Inter-Assay Variability

The LC-MS3 method utilizing amantadine-d15 achieved a total run time of 3 minutes per sample while maintaining inter-day precision below 8.0% and accuracy within 92–108% across 44 human plasma samples [1]. The method employed a simple protein precipitation with acetonitrile and isocratic elution, demonstrating the suitability of amantadine-d15 for high-throughput clinical pharmacology studies where rapid turnaround and high data quality are paramount [1].

High-Throughput LC-MS3 Clinical Pharmacology

Amantadine-d15 Hydrochloride: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Therapeutic Drug Monitoring (TDM) of Amantadine in Human Plasma by LC-MS3

This scenario directly leverages the validated LC-MS3 method described in Section 3 [1]. Amantadine-d15 is used as the internal standard to achieve an LLOQ of 50 ng/mL with intra-day and inter-day precision below 8.0% [1]. The method has been successfully applied to 44 clinical samples, demonstrating its readiness for routine TDM in hospital or central laboratory settings [1].

Multi-Residue Antiviral Analysis in Food Safety Monitoring (e.g., Chicken, Pork, Eggs)

Based on the evidence from multi-analyte methods [1][2], amantadine-d15 is the preferred internal standard for quantifying amantadine alongside rimantadine and memantine in animal-derived foods. The +15 Da mass shift prevents isotopic cross-talk, and recoveries of 96.8–104.6% with CVs of 3.8–6.4% ensure compliance with EU regulatory limits for residue monitoring [1][2].

Pharmacokinetic and Bioequivalence Studies Requiring High-Throughput, FDA-Compliant Bioanalysis

The high-throughput LC-MS3 method (3 min/sample) validated with amantadine-d15 [1] is ideally suited for large-scale pharmacokinetic studies in drug development. The method's sub-8% inter-day precision and established stability profile meet FDA bioanalytical method validation requirements, supporting regulatory submissions [1].

Investigating Amantadine Metabolic Pathways and Distribution Using NMR or High-Resolution MS

Amantadine-d15, with its high isotopic enrichment (>98% D) and distinct mass shift, serves as a tracer for metabolic studies [1][2]. In NMR spectroscopy, the deuterium labeling simplifies spectra and reduces background noise, enabling detailed elucidation of amantadine's interaction with viral M2 proton channels or NMDA receptors [2].

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